3-(2-Ethylphenoxy)azetidine
Overview
Description
3-(2-Ethylphenoxy)azetidine, also known as AZD8986, is a small molecule drug that belongs to the class of azetidine compounds. It is a hydrochloride with a molecular weight of 213.71 .
Synthesis Analysis
The synthesis of azetidines, such as 3-(2-Ethylphenoxy)azetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of 3-(2-Ethylphenoxy)azetidine is represented by the linear formula C11 H15 N O . Cl H . The InChI code for this compound is 1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11 (9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(2-Ethylphenoxy)azetidine is a solid at room temperature .Scientific Research Applications
Related Compounds in Scientific Research
Aziridine Alkaloids : Aziridine alkaloids, which share a three-membered nitrogen-containing ring with azetidine, have been identified in both terrestrial and marine species. Over 130 biologically active aziridine-containing compounds have demonstrated pharmacological activities including antitumor, antimicrobial, and antibacterial effects. This suggests that compounds like 3-(2-Ethylphenoxy)azetidine could potentially be explored for similar applications, given their structural similarities to aziridines (Ismail, Levitsky, & Dembitsky, 2009).
Pharmacodynamic and Pharmacokinetic Properties : The study of pharmacodynamic and pharmacokinetic properties is crucial in drug development. For instance, azacitidine and its derivatives have been extensively studied for their efficacy in myelodysplastic syndromes and acute myeloid leukemia, highlighting the importance of understanding how chemical modifications, like those seen in azetidine compounds, can impact therapeutic efficacy and safety profiles (Scott, 2016).
Antioxidant Activity : The exploration of antioxidant capacity through various assays, such as ABTS and DPPH, is another area of significant interest. These assays measure the capacity of compounds to act against oxidative stress, a property that could be relevant for azetidine derivatives in mitigating oxidative damage in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-ethylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGYOWSWKXYISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenoxy)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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